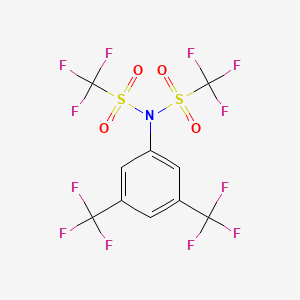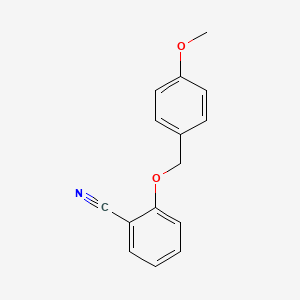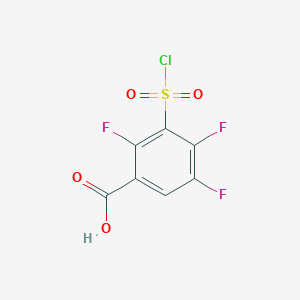
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid is a fluorinated benzoic acid derivative with a chlorosulfonyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the fluorination of tetrachloroisophthalonitrile, followed by selective reduction and partial defluorination to obtain 2,4,5-trifluoroisophthalonitrile. This intermediate is then hydrolyzed to form 2,4,5-trifluoroisophthalic acid, which undergoes selective decarboxylation to yield 2,4,5-trifluorobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or further to a sulfonyl chloride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Serves as an intermediate in the synthesis of quinolone antibacterial agents and other therapeutic compounds.
Material Science: Utilized in the development of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of various functional groups. In pharmaceuticals, its mechanism involves the inhibition of bacterial enzymes or other molecular targets, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trifluorobenzoic Acid: Lacks the chlorosulfonyl group but shares the trifluoromethyl substitution pattern.
3-Chloro-2,4,5-trifluorobenzoic Acid: Similar structure but with a chloro group instead of a chlorosulfonyl group.
4-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group but lacks the chlorosulfonyl group.
Uniqueness
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid is unique due to the presence of both trifluoromethyl and chlorosulfonyl groups, which impart distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
1242340-07-3 |
|---|---|
Molekularformel |
C7H2ClF3O4S |
Molekulargewicht |
274.60 g/mol |
IUPAC-Name |
3-chlorosulfonyl-2,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C7H2ClF3O4S/c8-16(14,15)6-4(10)2(7(12)13)1-3(9)5(6)11/h1H,(H,12,13) |
InChI-Schlüssel |
RVISRJQQZGCBTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)



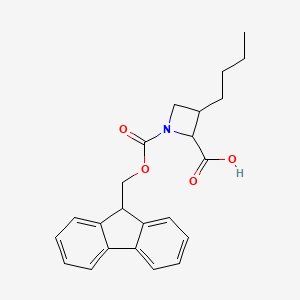
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
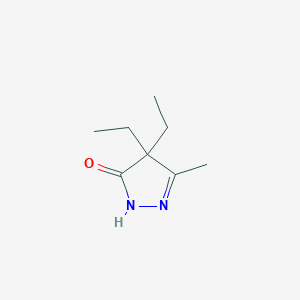
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)
![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
